N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFJWCLFJSXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine derivative, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the formation of the cyclohexane carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Physicochemical Properties
*Estimated based on analogous compounds.
Key Observations :
Key Observations :
- Multicomponent Reactions (MCRs) : Compounds like 4e and 4f are synthesized via MCRs with high yields (81–97%), suggesting efficiency for the target compound’s synthesis .
- Cross-Coupling for Thiophene Integration: The thiophene moiety in the target compound may require palladium-catalyzed cross-coupling, as seen in (e.g., Suzuki-Miyaura for thienopyrimidines) .
Biological Activity
N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its structural characteristics, synthesis, biological effects, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Morpholine Ring : A six-membered ring containing one oxygen atom and one nitrogen atom.
- Thiophene Ring : A five-membered ring containing sulfur.
- Cyclohexane Carboxamide Group : This contributes to the compound's overall stability and reactivity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 374.46 g/mol |
| Molecular Formula | C19H22N2O4S |
| LogP | 2.4373 |
| Polar Surface Area | 52.882 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the morpholine derivative.
- Coupling reaction to introduce the thiophene ring.
- Formation of the cyclohexane carboxamide group using coupling reagents like EDCI under basic conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties
Recent studies have highlighted its potential as a cancer therapeutic agent. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo:
- Inhibition of Wnt/β-catenin Pathway : Compounds that share structural features with this compound showed effective inhibition of Wnt-dependent transcription in cancer cells, suggesting a potential mechanism for anticancer activity .
- Cell Proliferation Studies : In vitro assays indicated that certain derivatives can inhibit the growth of colorectal cancer cell lines (e.g., SW480 and HCT116) with IC50 values as low as 0.12 μM, outperforming standard treatments like 5-FU .
- Xenograft Models : In vivo studies using xenografted mice demonstrated reduced tumor growth and decreased expression of proliferation markers such as Ki67 .
The proposed mechanism of action for this compound involves:
- Binding to specific molecular targets such as enzymes or receptors.
- Modulating their activity, potentially through competitive inhibition or allosteric modulation.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that derivatives with similar functional groups exhibited promising activity against various bacterial strains, suggesting potential applications in infection control .
Case Study 2: Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship revealed that modifications to the morpholine or thiophene rings significantly impacted biological activity, indicating that these groups are crucial for the compound's efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide with high purity?
- Methodological Answer : A multi-component reaction (MCR) approach is optimal, leveraging cyclohexanecarboxamide derivatives, morpholine, and thiophene-containing aldehydes. Purification via column chromatography (e.g., silica gel with EtOAc/cyclohexane gradients) yields high purity (81–97%) as demonstrated in similar morpholine-thiophene hybrids . Key steps include monitoring reaction progress via TLC and characterizing intermediates using H/C NMR and HR-MS.
Q. How can researchers characterize the compound’s structural conformation and purity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign proton environments (e.g., morpholine δ 3.70–3.66 ppm, thiophene δ 7.01 ppm) and confirm stereochemistry via coupling constants .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm cyclohexane chair conformations .
- HPLC : Quantify purity (>95%) with C18 columns and UV detection at 254 nm, referencing retention times against synthetic standards .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer : Prioritize DMSO for stock solutions (due to high compound solubility) and dilute in PBS or ethanol for biological assays. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic byproducts (e.g., morpholine or thiophene fragments) .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data across experimental models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum interference). Standardize protocols:
- Use isogenic cell lines to minimize genetic variability.
- Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
- Cross-reference with structurally analogous compounds (e.g., thiophene-carboxamide derivatives in antibacterial studies ).
Q. What strategies optimize stereochemical control during synthesis?
- Methodological Answer : The compound’s propan-2-yl branch introduces stereogenic centers. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce enantiomeric excess. Confirm configuration via:
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated data.
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases .
Q. How to design stability-indicating assays for degradation pathway analysis?
- Methodological Answer : Subject the compound to stress conditions (acid/base hydrolysis, oxidative HO, photolysis). Monitor degradation via:
- LC-QTOF-MS : Identify major degradation products (e.g., cyclohexane ring oxidation or morpholine cleavage).
- Kinetic modeling : Calculate activation energy () using Arrhenius plots to predict shelf-life under storage conditions .
Q. What computational tools predict binding affinity to biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to model interactions with receptors (e.g., opioid or kinase targets). Validate predictions using:
- SPR assays : Measure values for target binding.
- Free-energy perturbation (FEP) : Refine binding affinity predictions for thiophene-morpholine pharmacophores .
Data Contradiction Analysis
Resolving discrepancies in reported LogP values for lipophilicity assessment
- Methodological Answer : Experimental LogP (e.g., shake-flask method) may conflict with computational predictions (e.g., XLogP3). Resolve by:
- Validating experimental conditions (buffer pH, temperature).
- Using atomic contribution models (e.g., Moriguchi LogP) that account for thiophene’s electron-rich π-system and morpholine’s polarity .
Addressing variability in cytotoxicity profiles across cell lines
- Methodological Answer : Profile cytotoxicity in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with standardized MTT assays. Normalize data to positive controls (e.g., doxorubicin) and adjust for metabolic activity differences using ATP-based viability assays .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
